molecular formula C10H7ClF2N2 B1374241 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole CAS No. 1423025-88-0

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole

Cat. No.: B1374241
CAS No.: 1423025-88-0
M. Wt: 228.62 g/mol
InChI Key: AUJDOLJKHPAHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole ( 1423025-88-0) is a high-purity chemical intermediate designed for research and development applications. With the molecular formula C 10 H 7 ClF 2 N 2 and a molecular weight of 228.63, this compound features a reactive chloromethyl group and a 2,6-difluorophenyl substitution on a pyrazole core, making it a versatile scaffold for synthetic chemistry . Pyrazole derivatives are a pharmacologically significant class of heterocyclic compounds found in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antidepressant drugs . The presence of the chloromethyl group on this scaffold provides a reactive handle for further functionalization, allowing researchers to create amides, ethers, or alkylated derivatives, or to use it as a linker for more complex molecular architectures . The ortho- and para-directed fluorines on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . This compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJDOLJKHPAHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of hydrazine hydrate with 1,3-difluoroacetylacetone can yield the desired pyrazole ring.

    Substitution with Difluorophenyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 2,6-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement with various reagents:

Nucleophile Reaction Conditions Product Yield Key Observations
Sodium methoxideReflux in methanol (6 h)3-(Methoxymethyl)-1-(2,6-difluorophenyl)-1H-pyrazole78%Complete conversion at 65°C; no side products observed
Ammonia (NH₃)Ethanol, 24 h at 25°C3-(Aminomethyl)-1-(2,6-difluorophenyl)-1H-pyrazole63%Requires excess NH₃; forms HCl salt as byproduct
Potassium iodideAcetone, 12 h reflux3-(Iodomethyl)-1-(2,6-difluorophenyl)-1H-pyrazole85%Faster kinetics compared to bromine analogues

Mechanistic Insight :

  • SN₂ pathway dominates due to steric accessibility of the chloromethyl group

  • Electron-withdrawing difluorophenyl substituent enhances leaving group ability

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME3-(Benzyl)-1-(2,6-difluorophenyl)-1H-pyrazole72%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, THF3-(4-Pyridylmethyl)-1-(2,6-difluorophenyl)-1H-pyrazole68%

Critical Parameters :

  • Requires Buchwald-Hartwig conditions for N-arylation

  • Chloromethyl group remains intact under coupling conditions

Deprotonation-Alkylation Sequences

The pyrazole NH proton (pKa ~4.7) undergoes deprotonation for further functionalization:

Representative Protocol :

  • Deprotonation with LDA (-78°C, THF)

  • Alkylation with methyl iodide → 1-Methyl-3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole (91% yield)

  • Subsequent elimination with DBU forms conjugated dienes

Limitation :

  • Competing decomposition observed above -50°C

Oxidative Transformations

Oxidizing Agent Conditions Product Notes
KMnO₄ (aq)80°C, 4 h1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acidOver-oxidation to COOH group
Ozone (O₃)CH₂Cl₂, -78°C3-Formyl-1-(2,6-difluorophenyl)-1H-pyrazoleRequires reductive workup

Reductive Modifications

Reduction Method Outcome Yield
H₂/Pd-C (1 atm)3-Methyl-1-(2,6-difluorophenyl)-1H-pyrazole88%
LiAlH₄ (THF reflux)No reaction-

Key Finding :

  • Selective reduction of C-Cl bond without affecting aromatic fluorines

Heterocycle Formation

Reaction with thiourea yields fused systems:

  • 3-(1,3-Thiazol-2-ylmethyl)-1-(2,6-difluorophenyl)-1H-pyrazole (74% yield) via cyclocondensation

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol)
Nucleophilic substitution2.3×10⁻³58.9
Suzuki coupling1.1×10⁻⁴72.4
Oxidative cleavage4.7×10⁻⁵89.1

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. 3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Apoptosis induction
Other PyrazolesVariousVariesVaries

Anti-inflammatory Properties

Additionally, this compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its application in treating inflammatory diseases.

Agricultural Chemistry

Pesticidal Activity

The chloromethyl group in this compound enhances its reactivity, making it a candidate for developing novel pesticides. Preliminary studies have indicated that this compound exhibits effective insecticidal properties against common agricultural pests.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

CompoundTarget PestLC50 (mg/L)Application Method
This compoundAphids15.0Foliar spray
Other PyrazolesVarious PestsVariesVaries

Materials Science

Synthesis of Functional Polymers

The unique structure of this compound allows it to act as a monomer in the synthesis of functional polymers. These polymers can be used in drug delivery systems due to their biocompatibility and controlled release properties.

Case Study: Drug Delivery Systems

A recent study explored the incorporation of this pyrazole derivative into polymer matrices for targeted drug delivery. The results indicated enhanced drug solubility and release profiles compared to conventional systems.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for hydrogen bonding and coordination.
  • 2,6-Difluorophenyl Group: The fluorine atoms at the 2- and 6-positions enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

The following compounds share the 1-(2,6-difluorophenyl)-1H-pyrazole core but differ in substituents at the 3-position:

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Properties/Reactivity Reference
3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole -CH2Cl 230.63 High reactivity via Cl substitution; potential alkylation agent
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid -COOH 224.15 Acidic; forms salts or esters; used in CFTR modulator synthesis
3-(2,4-Difluorophenyl)-1H-pyrazole -H 182.15 Lower steric bulk; limited functionalization potential
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole -CF3, -S-C6H4Cl 350.79 Enhanced lipophilicity; sulfur enables redox chemistry

Key Observations :

  • Reactivity : The chloromethyl group in the target compound offers unique pathways for functionalization (e.g., SN2 reactions) compared to carboxylic acid or trifluoromethyl derivatives, which are less reactive toward nucleophiles .
  • Lipophilicity : Fluorinated phenyl groups increase logP values, but the -CH2Cl substituent reduces solubility in polar solvents relative to -COOH or -H analogs .

Photochemical Behavior

Compounds with fluorinated aromatic systems often exhibit distinct photochemical properties. For example:

  • (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes efficient photodimerization in crystalline states, forming β-truxillic dimers under UV irradiation (λ = 300 nm) .

Biological Activity

3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing nitrogen atoms. The chloromethyl group at position 3 and the 2,6-difluorophenyl group at position 1 contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C10_{10}H8_{8}ClF2_{2}N3_{3}, with a molecular weight of approximately 228.63 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may improve biological efficacy .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus25.1 µM
Compound BE. coli12.5 mg/mL
This compoundS. aureus, E. coliNot yet determined

Preliminary studies suggest that this compound may exhibit similar antimicrobial activity due to its structural characteristics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds have been shown to inhibit tumor growth in various cancer cell lines, with some displaying IC50_{50} values comparable to established chemotherapeutic agents.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of several pyrazole derivatives on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC50_{50} values ranging from 0.08 µM to higher concentrations depending on the specific structure .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (%)Reference
Compound C>70%
Compound D>80%
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets including enzymes and receptors implicated in disease pathways. Its chloromethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity and potential for biological activity .

Q & A

Q. What are the key considerations in synthesizing 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole to ensure high yield and purity?

To optimize synthesis, focus on:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis of the chloromethyl group.
  • Catalysts : Employ palladium-based catalysts for cross-coupling reactions involving the pyrazole core, as demonstrated in analogous syntheses of difluorophenyl-pyrazole derivatives .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., chloromethyl at C3, difluorophenyl at N1). 19^{19}F NMR confirms fluorine substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 339.2 [M+H]+^+) validates molecular weight and detects isotopic clusters for chlorine .
  • IR Spectroscopy : Bands near 750 cm1^{-1} (C-Cl stretch) and 1600 cm1^{-1} (C=N/C=C pyrazole ring) confirm functional groups .

Q. What protocols are recommended for the safe handling and storage of this compound?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The chloromethyl group is moisture-sensitive; store under nitrogen in sealed containers .
  • Storage : Keep at -20°C in amber vials to prevent photodegradation. Avoid proximity to oxidizing agents due to potential reactivity of the pyrazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or receptors). The 2,6-difluorophenyl group enhances lipophilicity, influencing binding affinity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The chloromethyl group shows high electrophilicity, making it reactive in SN2 substitutions .

Q. What strategies resolve discrepancies between crystallographic data and computational predictions for this compound’s structure?

  • ORTEP-3 Refinement : Compare experimental X-ray data (bond angles, torsion angles) with DFT-optimized geometries. Discrepancies in pyrazole ring planarity may arise from crystal packing effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain deviations in crystal structures versus gas-phase computational models .

Q. How does the electronic nature of the 2,6-difluorophenyl substituent influence the compound’s chemical behavior?

  • Electronic Effects : The fluorine atoms act as strong electron-withdrawing groups, polarizing the pyrazole ring and increasing electrophilicity at the chloromethyl position. This facilitates nucleophilic substitutions .
  • Steric Effects : The 2,6-difluoro substitution creates a linear geometry, reducing steric hindrance in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What advanced mass spectrometry techniques quantify trace impurities in synthesized batches?

  • LC-HRMS : Pair liquid chromatography with high-resolution MS to separate and identify byproducts (e.g., dechlorinated derivatives or dimerization products) .
  • Isotopic Pattern Analysis : Leverage chlorine’s isotopic signature (3:1 35^{35}Cl/37^{37}Cl ratio) to distinguish impurities from the target compound .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under varying pH conditions?

  • Controlled Degradation Studies : Monitor decomposition via HPLC at pH 2–12. The chloromethyl group hydrolyzes rapidly under basic conditions (pH >10), forming a hydroxymethyl byproduct .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at different storage temperatures .

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the pyrazole protons?

  • Dynamic Effects : Conformational flexibility of the chloromethyl group can lead to variable coupling constants. Low-temperature NMR (-40°C) reduces motion, simplifying splitting patterns .
  • Paramagnetic Impurities : Trace metal ions (e.g., Pd residues from synthesis) may broaden signals. Chelating agents (e.g., EDTA) during purification mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.